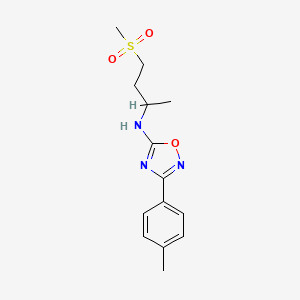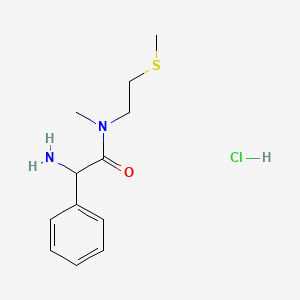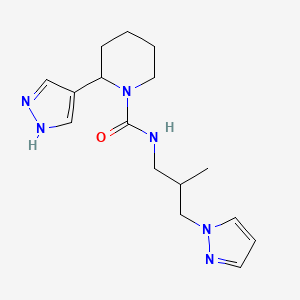![molecular formula C16H19N5O3 B7642812 N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as NPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPPC belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood, and further research is needed to elucidate its precise mode of action. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. This compound has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been reported to have an antioxidant effect and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit significant therapeutic potential. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, the potential toxicity of this compound needs to be investigated further before it can be considered for clinical use.
将来の方向性
There are several future directions for research on N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One of the areas that require further investigation is the precise mechanism of action of this compound. Elucidating the precise mode of action of this compound will enable researchers to design more effective therapeutic agents based on this compound. Additionally, the potential toxicity of this compound needs to be investigated further to determine its safety for clinical use. Further research is also needed to investigate the potential therapeutic applications of this compound for various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective therapeutic agents based on this compound.
合成法
The synthesis of N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 3-nitrobenzyl chloride and 1H-pyrazol-4-amine under specific reaction conditions. The resulting compound is then purified using column chromatography to obtain this compound in its pure form. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using various methods.
科学的研究の応用
The potential therapeutic applications of N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide have been investigated in various scientific studies. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have an inhibitory effect on the growth of cancer cells and has been suggested as a potential candidate for cancer treatment. Additionally, this compound has been shown to have a neuroprotective effect and has been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(17-9-12-4-3-5-14(8-12)21(23)24)20-7-2-1-6-15(20)13-10-18-19-11-13/h3-5,8,10-11,15H,1-2,6-7,9H2,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJAVJXHWJLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)


![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)